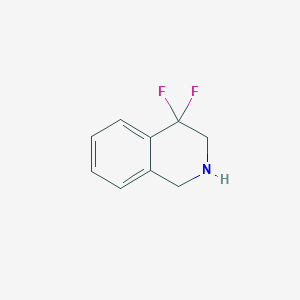![molecular formula C11H15ClN2O B2541777 N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2126161-93-9](/img/structure/B2541777.png)
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamides are a class of compounds characterized by the presence of a cyclopropane ring attached to a carboxamide group. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The specific compound "N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride" has not been directly mentioned in the provided papers, but related cyclopropanecarboxamide derivatives have been synthesized and evaluated for different properties and activities, such as larvicidal properties and antiproliferative activity against cancer cell lines .
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives involves various chemical reactions, starting from different precursors. For instance, carboxamide derivatives related to cis-permethrin were synthesized from the acid chloride of permethrin acid and various arylamines in methylene chloride . Another example is the synthesis of a molecule with antiproliferative activity, which was achieved by condensation of a cyclopropane-1-carboxylic acid derivative with an aminated indazole compound . These syntheses often require careful selection of reagents and conditions to achieve the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamides is characterized by the presence of a three-membered cyclopropane ring, which can impart significant steric strain and influence the conformation and reactivity of the molecule. The adjacent substituents on the cyclopropane ring can exert steric repulsion, affecting the overall shape and electronic distribution of the molecule . The crystal structure of one such derivative revealed the spatial arrangement of the substituents and provided insights into the potential interactions with biological targets .
Chemical Reactions Analysis
Cyclopropanecarboxamides can participate in various chemical reactions, depending on the substituents attached to the cyclopropane ring and the carboxamide nitrogen. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the carboxamide group . Additionally, the cyclopropane ring itself can be involved in reactions that lead to the formation of new chiral centers, as seen in the enantioselective synthesis of potent NMDA receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropanecarboxamides are influenced by their molecular structure. For example, the presence of polar functional groups such as carboxamide can affect the solubility of these compounds in various solvents. The steric strain of the cyclopropane ring can also impact the stability and reactivity of the compounds. In the case of polyamides based on a cyclohexane structure, the solubility, glass transition temperatures, and thermal stability were studied, showing that these materials have good solubility in polar organic solvents and high thermal stability .
Applications De Recherche Scientifique
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives
A series of derivatives of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride, namely 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, have been synthesized and evaluated for their potential antidepressant properties. Compounds with specific configurations were more active than standard treatments like imipramine and desipramine, indicating their significant potential in antidepressant therapy (Bonnaud et al., 1987).
NMDA Receptor Antagonists
Prototype of NMDA Receptor Antagonists
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride derivatives have shown promising results as new prototypes of NMDA receptor antagonists. Their unique structure differentiates them from known competitive and noncompetitive antagonists, offering a novel approach in designing potent NMDA-receptor antagonists (Shuto et al., 1995). Further studies on conformationally restricted analogs of these compounds have revealed potent affinities for the NMDA receptor, identifying them as a new class of open channel blocker against this receptor (Shuto et al., 1998).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHNDXMEDECBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)
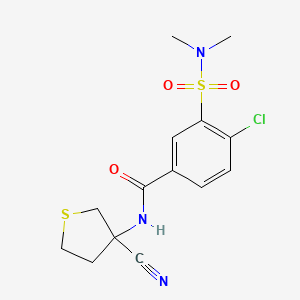
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)

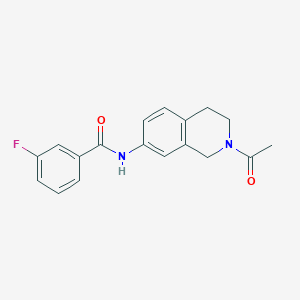


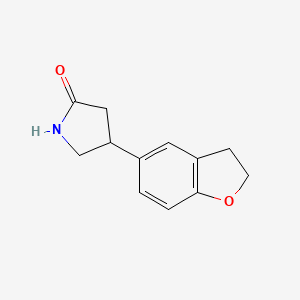
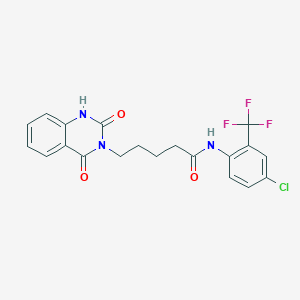
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)


